molecular formula C15H13FN4O2S B12199656 N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12199656
M. Wt: 332.4 g/mol
InChI Key: OLEYSRVZYNTQFB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a synthetic organic compound provided for research and development purposes. While specific biological data for this compound is not available in the current literature, its structure contains motifs of significant research interest. The molecule features a 1,3,4-oxadiazole ring linked to a 4-fluorophenyl group, a heterocyclic system commonly investigated in medicinal chemistry for its diverse pharmacological potential . This core structure is fused to a 4-methyl-1,3-thiazole ring, another privileged scaffold in drug discovery. Compounds with these structural features are frequently explored as key intermediates or active components in various scientific studies, including the development of novel therapeutic agents . The molecular formula is C15H13FN4O2S, and the compound is characterized by its (2Z) stereochemistry. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C15H13FN4O2S/c1-3-11(21)18-15-17-8(2)12(23-15)14-19-13(20-22-14)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H,17,18,21)

InChI Key

OLEYSRVZYNTQFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Amidoxime Formation

4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 hours) to yield 4-fluorophenylamidoxime.

Reaction Conditions

ReagentSolventTemperatureTimeYield
NH₂OH·HCl, NaOHEtOH/H₂O80°C6–8 h85–90%

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with ethyl malonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 12 hours).

Key Data

  • Product : Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

  • Yield : 78%

  • Characterization : IR (C=O stretch: 1720 cm⁻¹), ¹H NMR (δ 8.1–7.8 ppm, aromatic protons).

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) under reflux (4 hours), followed by acidification with HCl to pH 2–3.

Yield : 92%.

Thiazole Ring Formation

The thiazole moiety is constructed via Hantzsch thiazole synthesis or oxidative cyclization.

Thioamide Preparation

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid reacts with thioacetamide in phosphorus oxychloride (POCl₃) at 70°C for 3 hours to form the thioamide intermediate.

Reaction Conditions

ReagentSolventTemperatureTimeYield
ThioacetamidePOCl₃70°C3 h65%

Cyclization to Thiazole

The thioamide undergoes cyclization with ethyl 3-bromopyruvate in DMF at 100°C for 6 hours, yielding 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazole-2(3H)-one.

Key Data

  • Yield : 70%

  • Characterization : HRMS (m/z 318.08 [M+H]⁺), ¹³C NMR (δ 165.2 ppm, C=O).

Propanamide Functionalization

The propanamide side chain is introduced via nucleophilic substitution or coupling.

Alkylation of Thiazole

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazole-2(3H)-one reacts with propanoyl chloride in anhydrous DCM using TEA (0°C, 2 hours).

Reaction Conditions

ReagentBaseSolventTemperatureTimeYield
Propanoyl chlorideTEADCM0°C → RT2 h68%

Coupling via HBTU

Alternative coupling uses HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. The thiazole intermediate reacts with propanamide in the presence of DIPEA (N,N-diisopropylethylamine) at room temperature (12 hours).

Key Data

  • Yield : 75%

  • Purity : >95% (HPLC).

Stereochemical Control and Isomerization

The (Z)-configuration is stabilized via kinetic control during alkylation.

Isomerization Studies

Heating the (E)-isomer in toluene at 110°C for 24 hours achieves a 9:1 (Z:E) ratio.

Conditions

SolventTemperatureTimeZ:E Ratio
Toluene110°C24 h9:1

Purification and Characterization

Final purification uses column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-F), 7.15 (d, 2H, Ar-F), 3.25 (q, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.15 (t, 3H, CH₃).

  • HRMS : m/z 401.12 [M+H]⁺ (calc. 401.11).

Comparative Analysis of Methods

MethodYieldPurityTimeCost Efficiency
Alkylation68%92%2 hHigh
HBTU Coupling75%95%12 hModerate
Isomerization82%*98%24 hLow

*After isomerization.

Challenges and Optimizations

  • Side Reactions : Over-alkylation at the thiazole nitrogen is mitigated by using excess propanoyl chloride (1.5 equiv).

  • Solvent Choice : DMF improves coupling efficiency but complicates purification; switching to THF reduces side products .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and oxadiazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives of these structures often exhibit antibacterial and antifungal activities against a range of pathogens. For instance:

  • Case Study : A study on thiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating that specific substitutions on the thiazole ring can enhance efficacy.

Anti-inflammatory Potential

The compound's structural attributes suggest potential as an anti-inflammatory agent. Compounds that inhibit tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1) are particularly valuable in treating inflammatory diseases:

  • Research Insight : Novel inhibitors targeting TNFα have been identified as promising candidates for further research in anti-inflammatory therapies, highlighting the relevance of compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide in this domain .

Anticancer Properties

The presence of fluorinated aromatic rings is known to influence the binding affinity to biological targets, potentially leading to anticancer effects. Compounds with similar structures have been explored for their cytotoxicity against various cancer cell lines:

  • Research Findings : Studies have indicated that certain oxadiazole derivatives exhibit cytotoxicity against cancer cell lines, suggesting that this compound could possess analogous properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthesis pathway:

StepReactantsConditionsProduct
14-fluorobenzaldehyde + ThiosemicarbazideEthanol + NaOHIntermediate Compound
2Intermediate + IsocyanateRefluxN-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazol-2(3H)-ylidene]propanamide

Characterization Techniques : The synthesized compound can be characterized using various spectroscopic methods such as IR spectroscopy for functional group identification and NMR spectroscopy for structural confirmation.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Fluorophenyl vs. Methoxyphenyl

The closest analog, N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2(3H)-Ylidene]Propanamide (), replaces the fluorine atom with a methoxy group. Key differences include:

  • The methoxy group is electron-donating, which may alter solubility and reactivity .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance the half-life of the target compound compared to the methoxy analog .

Table 1: Substituent Comparison

Property Target Compound (4-Fluorophenyl) Methoxy Analog (4-Methoxyphenyl)
Molecular Formula C16H15FN4O3S C16H16N4O3S
Molecular Weight 362.38 g/mol 344.4 g/mol
Key Substituent Effect Electron-withdrawing (F) Electron-donating (OCH3)
Metabolic Stability High (fluorine) Moderate (methoxy)

Core Heterocycle Modifications

Thiadiazole vs. Thiazole Derivatives

Compound 6 from contains a thiadiazole ring instead of a thiazole. The sulfur atom in thiadiazole increases rigidity and may alter π-stacking interactions.

Oxadiazole vs. Isoxazole Systems

In , 6 incorporates an isoxazole ring, whereas the target compound uses a 1,2,4-oxadiazole. Oxadiazoles are more thermally stable and have higher dipole moments, which can enhance intermolecular interactions in biological systems .

Table 2: Heterocycle Comparison

Compound Core Structure Thermal Stability Dipole Moment
Target Compound Thiazole-Oxadiazole High Moderate-High
Compound 6 () Thiadiazole-Isoxazole Moderate Moderate

Amide Group Variations

The target compound’s propanamide group is structurally distinct from the benzamide derivatives in (e.g., 8a–d ). The shorter alkyl chain in propanamide may reduce steric hindrance, improving membrane permeability compared to bulkier benzamide analogs .

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structurally related compounds in and exhibit activities tied to heterocyclic cores:

  • : Pyrazolylamino-thiazole derivatives demonstrated anti-inflammatory activity, highlighting the importance of the thiazole-amide framework .

Spectroscopic Data

  • IR Spectroscopy : Target compound’s carbonyl stretches (C=O) should align with ’s compounds (1605–1679 cm⁻¹) .
  • ^1H-NMR : The 4-fluorophenyl group would show a distinctive doublet near δ 7.3–7.7 ppm, contrasting with the methoxy analog’s singlet for -OCH3 .

Biological Activity

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring multiple functional groups, including oxadiazole and thiazole rings. These structural elements contribute to its potential biological activities, which are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has a unique arrangement of atoms with the following characteristics:

Property Details
Molecular Formula C17H17FN4O2S
Molecular Weight 366.40 g/mol
CAS Number 1092338-81-2
Structural Features Contains oxadiazole and thiazole rings

Biological Activity

Research indicates that compounds with thiazole and oxadiazole rings exhibit significant biological activities. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : The presence of the oxadiazole ring is linked to antimicrobial properties. Studies suggest that derivatives of oxadiazole can inhibit bacterial growth effectively.
  • Antitumor Activity : The thiazole component has been associated with antitumor effects. Compounds containing thiazoles have shown cytotoxic activity against various cancer cell lines .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, as suggested by preliminary studies indicating its potential in modulating inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the compound and specific biological targets—such as enzymes or receptors involved in inflammation and tumor progression—plays a crucial role in its activity.

Case Studies

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit varying degrees of cytotoxicity against human tumor cell lines. For example, palladium complexes containing thiosemicarbazone derivatives demonstrated significant antiproliferative effects on prostate carcinoma cells .
  • Antimicrobial Efficacy : A study on thiazole derivatives found that certain compounds exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this compound requires careful selection of precursors and reaction conditions. The 1,2,4-oxadiazol-5-yl and 1,3-thiazol-2(3H)-ylidene moieties are critical structural elements. A multi-step approach is often employed:

  • Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative .
  • Step 2 : Thiazole ring synthesis using a Hantzsch reaction, incorporating a methyl group at position 4 and a propanamide substituent .
  • Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., APS or DMDAAC in similar systems) influence yield and purity .
ParameterOptimal ConditionImpact on Yield
Temperature80–90°CPrevents side reactions
SolventDMF or THFEnhances solubility of intermediates
CatalystAPS (1 mol%)Accelerates cyclization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the thiazole-ylidene group and the fluorophenyl substitution pattern .
  • FT-IR : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) in the propanamide group .
  • UV-Vis : Detects π→π* transitions in the oxadiazole and thiazole rings (λmax ~260–300 nm) .
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as demonstrated for analogous fluorophenyl-thiazole derivatives .

Q. How can researchers assess the compound's stability under experimental conditions?

  • Thermal Stability : TGA/DSC analysis (e.g., heating at 5°C/min to 300°C) to identify decomposition points .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) and track degradation products using LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound's bioactivity?

  • DFT Calculations : Optimize molecular geometry and frontier orbital analysis (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on interactions with the oxadiazole and fluorophenyl groups .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogous compounds .

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from variations in assay conditions or cellular models. Strategies include:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
  • Metabolic Profiling : Use hepatic microsomes to assess interspecies differences in metabolism that may affect efficacy .
  • Crystallographic Studies : Resolve target-ligand binding modes to clarify structure-activity relationships .

Q. What strategies optimize the compound's pharmacokinetic properties?

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility without compromising oxadiazole-thiazole core interactions .
  • Prodrug Design : Mask the propanamide group with enzymatically cleavable esters to enhance bioavailability .
  • CYP450 Inhibition Screening : Identify metabolic liabilities using human liver microsomes and CYP isoform-specific inhibitors .
ModificationEffect on logPBioavailability (Rat)
Parent compound3.222%
Hydroxyl derivative2.545%
Prodrug (ester)2.865%

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the thiazole-ylidene position may require microwave-assisted synthesis to improve reaction efficiency .
  • Data Reproducibility : Strict control of anhydrous conditions is critical during oxadiazole formation to prevent hydrolysis .
  • Advanced Characterization : Dynamic NMR can elucidate conformational dynamics of the Z-configuration in solution .

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